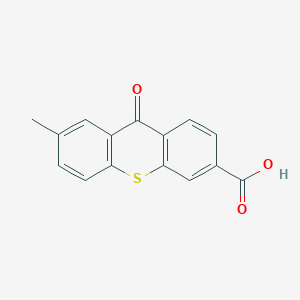

7-Methyl-9-oxothioxanthene-3-carboxylic acid

Katalognummer B8495756

Molekulargewicht: 270.3 g/mol

InChI-Schlüssel: IHTHWBOGGPTYNH-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US08241656B2

Procedure details

A methacrylamide-oxothioxanthene monomer (N-[3-(7-Methyl-9-oxothioxanthene-3-carboxamido)propyl]methacrylamide (MTA-APMA)) was first prepared. N-(3-aminopropyl)methacrylamide hydrochloride (APMA), 4.53 g (25.4 mmol), prepared as described in U.S. Pat. No. 5,858,653, Example 2, was suspended in 100 mL of anhydrous chloroform in a 250 mL round bottom flask equipped with a drying tube. 7-methyl-9-oxothioxanthene-3-carboxylic acid (MTA) was prepared as described in U.S. Pat. No. 4,506,083, Example D. MTA-chloride (MTA-Cl) was made as described in U.S. Pat. No. 6,007,833, Example 1. After cooling the slurry in an ice bath, MTA-Cl (7.69 g; 26.6 mmol) was added as a solid with stirring to the APMA-chloroform suspension. A solution of 7.42 mL (53.2 mmol) of TEA in 20 mL of chloroform was then added over a 1.5 hour time period, followed by a slow warming to room temperature. The mixture was allowed to stir 16 hours at room temperature under a drying tube. After this time, the reaction was washed with 0.1 N HCl and the solvent was removed under vacuum after adding a small amount of phenothiazine as an inhibitor. The resulting product was recrystallized from tetrahydrofuran (THF)/toluene (3/1) and gave 8.87 g (88.7% yield) of product after air drying. The structure of MTA-APMA was confirmed by NMR analysis.

Name

methacrylamide oxothioxanthene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

MTA chloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

APMA chloroform

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

TEA

Quantity

7.42 mL

Type

reactant

Reaction Step Five

Name

Yield

88.7%

Identifiers

|

REACTION_CXSMILES

|

C(N)(=O)C(C)=C.O=S1C2C(=CC=CC=2)CC2C=CC=CC1=2.Cl.NCCCNC(=O)C(C)=C.[CH3:33][C:34]1[CH:47]=[C:46]2[C:37]([S:38][C:39]3[CH:40]=[C:41]([C:49]([OH:51])=[O:50])[CH:42]=[CH:43][C:44]=3[C:45]2=[O:48])=[CH:36][CH:35]=1.[Cl-].Cl.NCCCNC(=O)C(C)=C.C(Cl)(Cl)Cl>C(Cl)(Cl)Cl>[CH3:33][C:34]1[CH:47]=[C:46]2[C:37]([S:38][C:39]3[CH:40]=[C:41]([C:49]([OH:51])=[O:50])[CH:42]=[CH:43][C:44]=3[C:45]2=[O:48])=[CH:36][CH:35]=1 |f:0.1,2.3,4.5,6.7.8|

|

Inputs

Step One

|

Name

|

methacrylamide oxothioxanthene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)N.O=S1C=2C=CC=CC2CC2=CC=CC=C12

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl.NCCCNC(C(=C)C)=O

|

Step Three

|

Name

|

MTA chloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1=CC=C2SC=3C=C(C=CC3C(C2=C1)=O)C(=O)O.[Cl-]

|

Step Four

|

Name

|

APMA chloroform

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl.NCCCNC(C(=C)C)=O.C(Cl)(Cl)Cl

|

Step Five

[Compound]

|

Name

|

TEA

|

|

Quantity

|

7.42 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Step Six

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir 16 hours at room temperature under a drying tube

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a drying tube

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling the slurry in an ice bath

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

MTA-Cl (7.69 g; 26.6 mmol) was added as a solid

|

WASH

|

Type

|

WASH

|

|

Details

|

After this time, the reaction was washed with 0.1 N HCl

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was removed under vacuum

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

after adding a small amount of phenothiazine as an inhibitor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting product was recrystallized from tetrahydrofuran (THF)/toluene (3/1)

|

Outcomes

Product

Details

Reaction Time |

16 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=CC=C2SC=3C=C(C=CC3C(C2=C1)=O)C(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 8.87 g | |

| YIELD: PERCENTYIELD | 88.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |